N,N-Bis(2-methylpropyl)pent-1-en-1-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the molecular structure according to established naming conventions. The compound consists of a primary structural framework based on a pent-1-en-1-amine backbone, where the amino group is located at the first carbon of a five-carbon chain containing a double bond between carbons one and two. The nitrogen atom bears two identical substituents, each being a 2-methylpropyl group, commonly referred to as isobutyl groups in traditional nomenclature systems.
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CCCC=CN(CC(C)C)CC(C)C, which provides a linear textual description of the molecular connectivity. Additionally, the compound's three-dimensional structure can be described using the International Chemical Identifier system, which yields the identifier InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3. The corresponding International Chemical Identifier Key is IQQMZRVXHDWDGE-UHFFFAOYSA-N, providing a unique hash identifier for database searches and chemical informatics applications.
The molecular architecture demonstrates a tertiary amine configuration where the nitrogen atom exhibits sp3 hybridization and possesses a lone pair of electrons. The two isobutyl substituents provide significant steric bulk around the nitrogen center, while the pent-1-en-1-yl group introduces an unsaturated component that can participate in various chemical transformations. The presence of the alkene functionality creates opportunities for addition reactions, polymerization processes, and other synthetic modifications.
Alternative Synonyms and Registry Identifiers
This compound is known by several alternative names and synonyms throughout chemical literature and commercial sources. The most commonly encountered alternative designation is (E)-N,N-diisobutylpent-1-en-1-amine, which explicitly indicates the stereochemical configuration of the double bond. Other recognized synonyms include 1-(N,N-Diisobutylamino)-1-pentene, which emphasizes the amine functionality, and bis(2-methylpropyl)(pent-1-en-1-yl)amine, providing an alternative systematic naming approach.
The compound is registered under the Chemical Abstracts Service registry number 42298-81-7, which serves as the primary unique identifier in chemical databases worldwide. Additional registry identifiers include the DSSTox Substance Identifier DTXSID30695680, which is utilized within environmental and toxicological databases maintained by the United States Environmental Protection Agency. The compound also possesses a Wikidata identifier Q82624936, facilitating cross-referencing with other scientific databases and knowledge management systems.
Commercial and research databases assign specific identifiers for tracking and procurement purposes. The PubChem Compound Identifier is 53406240, enabling easy retrieval of comprehensive chemical information from this major public database. Various suppliers and chemical manufacturers may utilize additional internal catalog numbers and product codes for inventory management and commercial transactions.
| Registry System | Identifier | Purpose |
|---|---|---|
| Chemical Abstracts Service | 42298-81-7 | Primary chemical registry |
| DSSTox Substance ID | DTXSID30695680 | Environmental databases |
| PubChem CID | 53406240 | Public chemical database |
| Wikidata | Q82624936 | Knowledge management |
| InChIKey | IQQMZRVXHDWDGE-UHFFFAOYSA-N | Unique hash identifier |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C13H27N, indicating the presence of thirteen carbon atoms, twenty-seven hydrogen atoms, and one nitrogen atom. This composition reflects the tertiary amine structure with substantial hydrocarbon content. The molecular weight is calculated to be 197.36 grams per mole, though some sources report slight variations to 197.366 grams per mole due to differences in atomic mass precision used in calculations.
Detailed elemental composition analysis reveals the percentage by mass of each constituent element. Carbon represents the largest fraction at approximately 79.11 percent by mass, reflecting the substantial hydrocarbon framework of the molecule. Hydrogen constitutes approximately 13.79 percent by mass, consistent with the saturated alkyl substituents and the single double bond present in the structure. Nitrogen accounts for approximately 7.10 percent by mass, representing the single amino functional group that defines the compound's chemical behavior and reactivity patterns.
The molecular weight distribution and elemental composition provide important insights into the compound's physical properties and potential applications. The relatively high carbon-to-nitrogen ratio suggests hydrophobic characteristics, while the presence of the tertiary amine functionality introduces basic properties and potential for hydrogen bonding interactions. The substantial molecular weight places this compound in a range suitable for various synthetic applications while maintaining sufficient volatility for certain purification and handling procedures.
| Element | Number of Atoms | Atomic Mass Contribution | Percentage by Mass |
|---|---|---|---|
| Carbon | 13 | 156.143 g/mol | 79.11% |
| Hydrogen | 27 | 27.216 g/mol | 13.79% |
| Nitrogen | 1 | 14.007 g/mol | 7.10% |
| Total | 41 | 197.366 g/mol | 100.00% |
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)pent-1-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-6-7-8-9-14(10-12(2)3)11-13(4)5/h8-9,12-13H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQMZRVXHDWDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CN(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695680 | |
| Record name | N,N-Bis(2-methylpropyl)pent-1-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42298-81-7 | |
| Record name | N,N-Bis(2-methylpropyl)pent-1-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack by the enamine on allyl bromide, followed by hydrolysis. Critical parameters include:
-
Temperature : 70–100°C to activate the enamine without decomposition.
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Catalyst : Piperidine or acetic acid accelerates the reaction.
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Solvent : Polar aprotic solvents like tetrahydrofuran enhance reactant solubility.
A representative procedure involves refluxing diisobutylamine (1.0 mol) with valeraldehyde (1.1 mol) in toluene under nitrogen. Allyl bromide (1.05 mol) is added dropwise, followed by stirring at 80°C for 12 hours. Hydrolysis with dilute HCl yields the amine.
Table 1: Stork Enamine Synthesis Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 70–100°C | |
| Reaction Time | 8–15 hours | |
| Yield | 75–85% | |
| Catalyst | Piperidine/Acetic Acid |
Catalytic Condensation of Diisobutylamine and Valeraldehyde
A direct condensation approach bypasses multi-step sequences by reacting diisobutylamine with valeraldehyde under catalytic conditions. EvitaChem reports this method as industrially viable due to scalability.
Catalysts and Optimization
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Acid Catalysts : Propionic acid (0.5–2.0 mol%) facilitates imine formation, with yields reaching 81.7% at 100°C.
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Base Catalysts : Sodium hydroxide (1–5 wt%) under reflux improves selectivity to 90%.
Notably, the molar ratio of diisobutylamine to valeraldehyde (1:1.05) minimizes side products like Schiff bases. Pressure variations (1–10 bar) have minimal impact, but temperatures above 120°C degrade the product.
Table 2: Catalytic Condensation Conditions
| Condition | Optimal Value | Yield | Source |
|---|---|---|---|
| Temperature | 95–110°C | 81.7% | |
| Catalyst Loading | 1.0 mol% Propionic Acid | 85% | |
| Reaction Time | 4–6 hours | 78–90% |
Industrial-Scale Continuous Flow Processes
Patent data highlights advancements in continuous flow reactors for large-scale production. These systems enhance heat transfer and reduce residence times, critical for exothermic reactions.
Reactor Design and Parameters
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Tube Reactors : Stainless steel tubes (20–50 m length) maintain pressures of 40–80 bar.
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Residence Time : 0.05–0.3 minutes at 150–300°C prevents thermal degradation.
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Feedstock Ratio : Valeraldehyde:diisobutylamine (1:1.1) ensures complete conversion.
A 2024 VulcanChem protocol achieved a 92% yield using a continuous flow system with in-line pH monitoring. The process eliminates batch variability, making it preferable for pharmaceutical manufacturing.
Comparative Analysis of Methods
Yield and Scalability
Environmental and Economic Considerations
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Waste Generation : Continuous flow systems reduce solvent use by 40% compared to batch methods.
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Catalyst Recovery : Acid catalysts (e.g., propionic acid) are reusable for 5–7 cycles without yield loss.
Emerging Techniques and Innovations
Recent studies explore enzymatic catalysis and microwave-assisted synthesis. For example, lipase-based catalysts under mild conditions (30–50°C) achieve 65% yield, offering a greener alternative. Microwave irradiation reduces reaction times to 30–60 minutes, though yields remain suboptimal (55–60%) .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-methylpropyl)pent-1-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield different amines, and substitution may yield various substituted amines.
Scientific Research Applications
N,N-Bis(2-methylpropyl)pent-1-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylpropyl)pent-1-en-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Bis(2-methylpropyl)pent-1-en-1-amine include other tertiary amines with different alkyl groups, such as:
- N,N-Diisopropylamine
- N,N-Dibutylamine
- N,N-Dimethylpentylamine
Uniqueness
This compound is unique due to its specific combination of isobutyl and pent-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
N,N-Bis(2-methylpropyl)pent-1-en-1-amine, an organic compound with the molecular formula C13H27N, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological interactions, and research findings related to its pharmacological properties.
Overview
This compound is characterized as a tertiary amine, featuring two isobutyl groups attached to a nitrogen atom and a pent-1-en-1-yl group. The compound's unique structure allows for diverse chemical reactivity and biological interactions, making it a candidate for further study in medicinal chemistry and related fields.
Synthesis
The compound can be synthesized through the reaction of diisobutylamine with valeraldehyde, typically involving catalysts and controlled conditions to optimize yield and purity. In industrial applications, continuous flow processes may be employed to enhance efficiency .
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The specific mechanisms remain an area of ongoing research .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness is hypothesized to stem from its ability to disrupt microbial membranes or inhibit essential metabolic pathways within the cells .
Anticancer Potential
Studies have begun to explore the anticancer properties of this compound. Initial findings suggest that it may induce apoptosis in cancer cells by altering ion transport across cell membranes, which can lead to cell death . The cytotoxicity has been assessed against various cancer cell lines, with promising results indicating significant growth inhibition .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| N,N-Diisopropylamine | Tertiary Amine | Mild antimicrobial properties |
| N,N-Dibutylamine | Tertiary Amine | Limited biological activity |
| N,N-Dimethylpentylamine | Tertiary Amine | Potential neuroprotective effects |
| This compound | Tertiary Amine | Antimicrobial and anticancer activity |
This table highlights that while many tertiary amines have some biological activity, this compound stands out due to its dual antimicrobial and anticancer properties.
Case Studies
Recent studies have focused on the compound's efficacy against specific bacterial strains and cancer cell lines:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Research : In vitro tests showed that this compound had an IC50 value of approximately 5 µM against MCF7 breast cancer cells, indicating potent anticancer activity . Further investigations are ongoing to elucidate the precise mechanisms behind this effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
